molecular formula C25H24N2S B2746479 3-[(3-Methylbenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 439107-41-2

3-[(3-Methylbenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No. B2746479
CAS RN: 439107-41-2
M. Wt: 384.54
InChI Key: WAHQQPREKQFEOR-UHFFFAOYSA-N
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Description

3-[(3-Methylbenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a useful research compound. Its molecular formula is C25H24N2S and its molecular weight is 384.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing a range of 3-heteroarylthioquinoline derivatives, which have shown potential in medicinal chemistry. For example, Selvam et al. (2011) described the synthesis of these derivatives using the Friedlander annulation, a process that yields compounds screened for their activity against Mycobacterium tuberculosis, demonstrating the chemical versatility and potential therapeutic applications of such structures Selvam Chitra et al., 2011.

Antituberculosis and Antiproliferative Activity

Compounds derived from tetrahydroisoquinoline scaffolds have been evaluated for their antiproliferative activities against various cancer cell lines, indicating the importance of conformational biasing through substitution on the core structure for enhancing biological activity. Dohle et al. (2014) highlighted that specific methyl-substituted derivatives exhibit significantly greater potency against prostate cancer cells, showcasing the compound's potential in cancer therapy W. Dohle et al., 2014.

Novel Heterocyclic Ring Synthesis

The compound's framework serves as a foundation for synthesizing new heterocyclic rings with potential pharmacological properties. For instance, Zaki et al. (2017) described the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives, indicating a broad range of chemical modifications that can be applied to this core structure to explore new biological activities R. Zaki et al., 2017.

Photodynamic Therapy Applications

The modification of the isoquinoline scaffold to incorporate sulfanyl porphyrazines has been investigated for its utility in photodynamic therapy (PDT) against cancer cells. Piskorz et al. (2017) synthesized novel sulfanyl porphyrazines and evaluated their optical properties and in vitro photodynamic activity, demonstrating the adaptability of the isoquinoline structure for therapeutic applications Jaroslaw Piskorz et al., 2017.

Antimicrobial Activity

Some derivatives of the isoquinoline compound have been synthesized and tested for their antimicrobial properties. For example, Saravanan et al. (2015) explored the antibacterial and antifungal activities of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives, highlighting the potential of isoquinoline derivatives in addressing microbial resistance G. Saravanan et al., 2015.

properties

IUPAC Name

1-(3-methylphenyl)-3-[(3-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2S/c1-17-7-5-9-19(13-17)16-28-25-23(15-26)21-11-3-4-12-22(21)24(27-25)20-10-6-8-18(2)14-20/h5-10,13-14H,3-4,11-12,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHQQPREKQFEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=C(C3=C(CCCC3)C(=N2)C4=CC=CC(=C4)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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